4,5-Dihydroxyphthalic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4,5-Dihydroxyphthalic acid involves complex chemical reactions. For instance, compounds synthesized from phthalic acid derivatives, like 5-(3',4'-Dicarboxylphenoxy)isophthalate, involve reactions with Cd^2+ salt to create three-dimensional (3D) Cd^2+ coordination polymers. These polymers are notable for their structural intricacies and potential applications in sensing and material science (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of 4,5-Dihydroxyphthalic acid and its derivatives can be complex, with coordination polymers showing diverse structural characteristics. For example, research on hydroxy isophthalic acid-based coordination polymers reveals various metal-dependent structural variations. These structures are determined through crystallography and are essential for understanding the compound's reactivity and potential for creating novel materials (Zhang et al., 2016).
Chemical Reactions and Properties
The reactivity of 4,5-Dihydroxyphthalic acid derivatives can lead to the formation of materials with interesting properties. For instance, reactions involving 3-(1-Hydroxyalkyl)phthalides result in products like (Z)-3-Alkylidenephthalides and 3-Alkyl-8-hydroxyisocoumarins, indicating the versatility of phthalic acid derivatives in synthetic chemistry (Mali & Babu, 1998).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the application of 4,5-Dihydroxyphthalic acid in various fields. Studies on disordered 4‐hydroxyisophthalic acid reveal insights into its crystal packing and intermolecular hydrogen bonding, which are fundamental for predicting the behavior of these compounds in different environments (Cox & Murphy, 2003).
Chemical Properties Analysis
The chemical properties of 4,5-Dihydroxyphthalic acid, such as reactivity with various organic and inorganic substrates, are essential for its application in synthesis and material science. The coordination properties of hydroxyisophthalic acids, for instance, are explored to design functional materials based on coordination polymers, highlighting the versatility and wide range of applications of these compounds (Sokolov et al., 2021).
Scientific Research Applications
Phthalate Degradation in Bacteria : 4,5-Dihydroxyphthalic acid is involved in the initial steps of phthalate degradation in bacteria, such as Pseudomonas putida. This process is essential for the breakdown of phthalates in the environment, with specific enzyme activities like phthalate 4,5-dioxygenase and 4,5-dihydro-4,5-dihydroxyphthalate dehydrogenase playing crucial roles (Nomura, Harashima, & Oshima, 1989).
Enzymatic Decarboxylation : The enzyme 4,5-dihydroxyphthalate decarboxylase, found in strains like Pseudomonas testosteroni, catalyzes the conversion of 4,5-dihydroxyphthalate to protocatechuate, a key step in the microbial catabolism of phthalates (Nakazawa & Hayashi, 1978).
Biodegradation Pathways in Various Bacteria : Studies have demonstrated that a variety of bacteria, including Pseudomonas, Agrobacterium, Alcaligenes, and Micrococcus, utilize 4,5-dihydroxyphthalate in their biodegradation pathways for phthalate esters. These pathways are important for the environmental biodegradation of these compounds (Keyser, Pujar, Eaton, & Ribbons, 1976).
Phthalate Metabolism Studies : Research has isolated and studied mutant strains of bacteria such as Pseudomonas testosteroni, which are capable of converting phthalate into 4,5-dihydroxyphthalate, further emphasizing the importance of this compound in microbial phthalate metabolism (Nakazawa & Hayashi, 1977).
Synthetic Applications : In addition to its role in biodegradation, 4,5-Dihydroxyphthalic acid derivatives have been utilized in the synthesis of various compounds, such as isoquinoline alkaloids. This indicates potential applications in synthetic chemistry and pharmaceuticals (Jangir, Gadre, & Argade, 2014).
properties
IUPAC Name |
4,5-dihydroxyphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCICVNBHNLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213800 | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxyphthalic acid | |
CAS RN |
63958-66-7 | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63958-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.